molecular formula C15H22O B12779354 (-)-beta-Turmerone CAS No. 103615-99-2

(-)-beta-Turmerone

Cat. No.: B12779354
CAS No.: 103615-99-2
M. Wt: 218.33 g/mol
InChI Key: JIJQKFPGBBEJNF-KGLIPLIRSA-N
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Description

(-)-beta-Turmerone is a bioactive compound found in turmeric (Curcuma longa). It is one of the major constituents of turmeric essential oil and is known for its potential therapeutic properties. This compound has attracted significant attention due to its anti-inflammatory, antioxidant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-beta-Turmerone can be achieved through various methods. One common approach involves the extraction of turmeric essential oil followed by chromatographic separation to isolate this compound. Another method includes the chemical synthesis starting from ar-turmerone, which involves a series of reactions such as hydrogenation and isomerization under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of turmeric essential oil using steam distillation. The essential oil is then subjected to fractional distillation and chromatographic techniques to purify this compound. This method ensures a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(-)-beta-Turmerone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form turmerone oxide.

    Reduction: Reduction reactions can convert this compound to dihydroturmerone.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

    Oxidation: Turmerone oxide

    Reduction: Dihydroturmerone

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

(-)-beta-Turmerone has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.

    Biology: Studies have shown its potential in modulating biological pathways related to inflammation and oxidative stress.

    Medicine: It has been investigated for its anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: this compound is used in the formulation of health supplements and cosmetic products due to its therapeutic properties.

Mechanism of Action

The mechanism of action of (-)-beta-Turmerone involves multiple molecular targets and pathways:

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

    Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anticancer: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and PI3K/Akt.

Comparison with Similar Compounds

Similar Compounds

  • Ar-turmerone
  • Alpha-turmerone
  • Dihydroturmerone

Uniqueness

(-)-beta-Turmerone is unique due to its specific stereochemistry, which contributes to its distinct biological activities. Compared to other turmerones, this compound has shown superior anti-inflammatory and anticancer properties, making it a valuable compound for therapeutic applications.

Properties

CAS No.

103615-99-2

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(6R)-2-methyl-6-[(1S)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14+/m1/s1

InChI Key

JIJQKFPGBBEJNF-KGLIPLIRSA-N

Isomeric SMILES

C[C@H](CC(=O)C=C(C)C)[C@@H]1CCC(=C)C=C1

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1

Origin of Product

United States

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